molecular formula C15H33O4P B3030558 Phosphoric acid, triisoamyl ester CAS No. 919-62-0

Phosphoric acid, triisoamyl ester

Cat. No.: B3030558
CAS No.: 919-62-0
M. Wt: 308.39 g/mol
InChI Key: YQLIHRFKJJQBAF-UHFFFAOYSA-N
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Description

Triisoamyl esters generally exhibit moderate polarity, thermal stability, and solubility profiles depending on alkyl chain length. These esters are commonly used as plasticizers, flame retardants, or solvent extraction agents in industrial processes .

Properties

CAS No.

919-62-0

Molecular Formula

C15H33O4P

Molecular Weight

308.39 g/mol

IUPAC Name

tris(3-methylbutyl) phosphate

InChI

InChI=1S/C15H33O4P/c1-13(2)7-10-17-20(16,18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

YQLIHRFKJJQBAF-UHFFFAOYSA-N

SMILES

CC(C)CCOP(=O)(OCCC(C)C)OCCC(C)C

Canonical SMILES

CC(C)CCOP(=O)(OCCC(C)C)OCCC(C)C

Other CAS No.

919-62-0

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphoric Acid Esters

Structural and Molecular Properties

Phosphoric acid esters vary significantly in molecular weight and structure, influencing their physical and chemical behaviors:

Compound Molecular Formula Molecular Weight Physical State (25°C) Key Structural Features
Phosphoric acid, triphenyl ester C₁₈H₁₅O₃P 310.28 g/mol Solid (mp: 50°C) Aromatic phenyl groups enhance rigidity
Phosphoric acid, trimethyl ester C₃H₉O₄P 140.07 g/mol Liquid Short alkyl chains increase volatility
Phosphoric acid, tristearyl ester C₅₄H₁₁₁O₄P ~879.35 g/mol Waxy solid Long alkyl chains improve hydrophobicity
Triisoamyl ester (inferred) C₁₅H₃₃O₄P ~308.40 g/mol Likely liquid Branched isoamyl groups balance solubility and thermal stability

Key Observations :

  • Triphenyl ester : High molecular weight and aromaticity contribute to its solid state and use as a flame retardant .
  • Trimethyl ester : Low molecular weight and volatility make it suitable for reactions requiring high mobility .
  • Tristearyl ester : Long alkyl chains enhance lubricity and compatibility with polymers .
  • Triisoamyl ester : Branched chains likely improve solubility in organic solvents compared to linear analogs.
Triphenyl Ester
  • Primary Use : Flame retardant in plastics, hydraulic fluids, and adhesives .
  • Performance : Exhibits high thermal stability (boiling point: 414°C) but poses health risks (e.g., neurotoxicity) with prolonged exposure .
Trimethyl Ester
  • Primary Use : Intermediate in chemical synthesis and solvent extraction.
  • Performance : Efficient in liquid-liquid extraction of phosphoric acid from aqueous systems at elevated temperatures (45°C) .
Tristearyl Ester
  • Primary Use : Lubricant additive and plasticizer for high-temperature applications .
Triisoamyl Ester (Inferred)
  • Expected Use : Solvent for phosphoric acid recovery in wastewater treatment, leveraging branched-chain solubility .

Liquid-Liquid Extraction Efficiency

Phosphoric acid recovery using esters depends on temperature and ester structure:

Ester Type Temperature Ester Volume Required (ml) Extraction Efficiency
Methyl acetate 45°C 0.09–0.47 Highest
Methyl acetate 25°C 0.15–0.53 Moderate

Triisoamyl ester, with its branched structure, is hypothesized to outperform linear esters (e.g., methyl acetate) at lower temperatures due to improved phase separation .

Recommendations for Future Research :

  • Conduct experimental studies on triisoamyl ester’s phase behavior and toxicity.
  • Explore hybrid ester systems (e.g., mixed alkyl/aryl) to optimize extraction efficiency and safety .

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